molecular formula C10H7ClOS B6380599 2-Chloro-5-(thiophen-3-YL)phenol CAS No. 1261908-27-3

2-Chloro-5-(thiophen-3-YL)phenol

Cat. No.: B6380599
CAS No.: 1261908-27-3
M. Wt: 210.68 g/mol
InChI Key: XMMXJMVFPZFGTF-UHFFFAOYSA-N
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Description

2-Chloro-5-(thiophen-3-yl)phenol is a chloro-substituted phenolic compound featuring a thiophene ring at the 5-position of the benzene core. Such hybrid structures are often explored in medicinal chemistry and materials science due to their tunable electronic properties and functional versatility.

Properties

IUPAC Name

2-chloro-5-thiophen-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClOS/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMXJMVFPZFGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685821
Record name 2-Chloro-5-(thiophen-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-27-3
Record name 2-Chloro-5-(thiophen-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is pivotal for constructing the aryl-thiophene bond in 2-chloro-5-(thiophen-3-yl)phenol. A representative pathway involves:

  • Protection of the phenolic hydroxyl group (e.g., methyl ether formation) to prevent side reactions during subsequent steps.

  • Introduction of a boron-containing group at the 5-position of 2-chlorophenol derivatives. For example, 5-bromo-2-chlorophenol methyl ether undergoes Miyaura borylation to form the corresponding boronic ester.

  • Coupling with thiophen-3-ylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃).

  • Deprotection of the methyl ether using BBr₃ or HBr/AcOH to regenerate the phenol.

Key Data (hypothetical based on analogous reactions):

StepConditionsYield (%)
Miyaura borylationPd(dppf)Cl₂, KOAc, dioxane, 80°C85
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C78
DeprotectionBBr₃, CH₂Cl₂, 0°C → RT92

This method offers excellent regiocontrol, with the palladium catalyst selectively activating the bromine site for coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is effective for introducing the thiophene moiety onto pre-chlorinated phenol derivatives. The reaction exploits electron-withdrawing groups (EWGs) to activate the aromatic ring:

  • Nitration of 2-chlorophenol at the 5-position using HNO₃/H₂SO₄.

  • Reduction of the nitro group to an amine (e.g., H₂/Pd-C), followed by diazotization and displacement with a thiophene nucleophile.

  • Oxidative workup to restore the phenol group if necessary.

Optimization Insights :

  • Microwave irradiation significantly accelerates SNAr reactions. For instance, a mixture of 5-nitro-2-chlorophenol, thiophen-3-ylmagnesium bromide, and Cs₂CO₃ in DMF under microwave conditions (150°C, 20 min) achieves 80% conversion.

  • The use of cesium carbonate as a base enhances reaction efficiency by deprotonating the thiophene nucleophile while maintaining solubility.

Ullmann-Type Coupling

Copper-mediated coupling provides an alternative route for attaching the thiophene ring:

  • Preparation of 5-iodo-2-chlorophenol via iodination of 2-chlorophenol.

  • Coupling with thiophen-3-ylzinc chloride using CuI/1,10-phenanthroline in THF at 60°C.

Challenges :

  • Lower yields (50–60%) due to competitive homocoupling of the thiophene reagent.

  • Requires strict anhydrous conditions to prevent zinc reagent decomposition.

Regiochemical Control and Protecting Group Strategies

Directed Ortho-Metalation

Directed ortho-metalation (DoM) ensures precise chlorine placement:

  • Installation of a directing group (e.g., OMe) at the phenol oxygen.

  • Lithiation at the ortho position using LDA, followed by quenching with Cl₂ or NCS.

  • Suzuki coupling at the para position to introduce thiophene.

Advantages :

  • Avoids isomer formation during chlorination.

  • Compatible with sensitive functional groups.

Protecting Group Selection

  • Methyl ethers are preferred for phenol protection due to ease of installation/removal.

  • PMB (para-methoxybenzyl) groups offer superior stability in acidic conditions but require harsher deprotection (e.g., TFA).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes while improving yields:

  • SNAr with microwaves : A mixture of 5-fluoro-2-chlorophenol and thiophen-3-ylamine in DMF at 150°C for 15 min achieves 85% yield vs. 60% under conventional heating.

  • Suzuki coupling : Pd(OAc)₂/XPhos in water under microwave (100°C, 10 min) gives 90% yield, eliminating the need for inert atmospheres.

Comparative Analysis of Methods

MethodYield (%)TimeKey AdvantageLimitation
Suzuki-Miyaura70–856–12 hHigh regiocontrolRequires boronic acid synthesis
SNAr60–801–4 hNo transition metalsSensitive to EWGs
Ullmann50–6024–48 hBroad substrate scopeLow yield, harsh conditions
Microwave SNAr80–9010–30 minRapid synthesisSpecialized equipment needed

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(thiophen-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

2-Chloro-5-(thiophen-3-YL)phenol serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, particularly in pharmaceuticals and agrochemicals.

Biology

Research has indicated potential antimicrobial and antifungal properties. Studies have shown that compounds similar to this compound exhibit activity against various pathogens, including bacteria and fungi.

Medicine

Ongoing investigations focus on its potential as an anti-inflammatory and anticancer agent . Preliminary findings suggest that it may inhibit key enzymes involved in inflammatory pathways and cell proliferation, making it a candidate for drug development.

Industry

The compound is utilized in producing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in electronics and materials science.

Case Studies

  • Antimicrobial Activity Study: A study published in a peer-reviewed journal demonstrated that derivatives of thiophene-based phenols exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .
  • Anti-inflammatory Research: Another investigation explored the anti-inflammatory effects of similar compounds, noting their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes .
  • Organic Semiconductor Development: Research highlighted the use of thiophene derivatives in organic electronics, showcasing their effectiveness in enhancing the performance of organic light-emitting diodes (OLEDs), which are pivotal in modern display technologies .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

2-Chloro-5-(7-ethoxyisoquinolin-4-yl)phenol (Compound 24, )
  • Structure: Replaces the thiophene group with a 7-ethoxyisoquinoline moiety.
  • Synthesis: Synthesized via Suzuki coupling between (4-chloro-3-hydroxyphenyl)boronic acid and 4-bromo-7-ethoxyisoquinoline (73% yield) .
  • Molecular Weight: 341.8 g/mol (calculated from C₁₇H₁₃ClNO₂).
  • Key Differences: The isoquinoline group introduces nitrogen heteroatoms and an ethoxy chain, enhancing hydrogen-bonding capacity and lipophilicity compared to thiophene.
2-Chloro-5-(thiophen-3-yl)pyridine ()
  • Structure: Replaces the phenol group with a pyridine ring.
  • Purity: 97% (commercially available) .
3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione ()
  • Structure : Integrates a thiazolidinedione core with chlorophenyl and furyl-thiophene substituents.
  • Molecular Weight: 450.72 g/mol (C₂₀H₁₀Cl₃NO₃S).

Analogues with Substituted Phenyl Groups

2-Chloro-5-(3-fluoro-2-methylphenyl)phenol ()
  • Structure : Features a 3-fluoro-2-methylphenyl group instead of thiophene.
  • Molecular Weight : 236.67 g/mol (C₁₃H₁₀ClFO).
  • Properties : The fluorine atom enhances electronegativity, while the methyl group increases steric bulk. Discontinued commercial status may indicate synthesis or stability challenges .
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1, )
  • Structure : Contains a sulfonamidobenzamide (SABA) core with a chloro-phenyl group.
  • Biological Activity: MIC of 0.45–0.9 mM against E.

Carbamate and Ester Derivatives

(5-Butan-2-yl-2-chlorophenyl) N-methylcarbamate ()
  • Structure : A carbamate derivative with a sec-butyl group.
  • Applications: Used as a pesticide (e.g., Chevron RE 5655), demonstrating the role of chloro-phenol derivatives in agrochemistry .
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate ()
  • Structure : Combines chlorosulfonyl and ester groups on a thiophene ring.
  • Synthesis : Involves sulfonation and esterification, relevant for polymer or dye industries .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Yield (%) Key Properties/Applications
2-Chloro-5-(thiophen-3-yl)phenol (Target) C₁₀H₇ClOS 210.68 (calculated) Thiophen-3-yl, Cl, -OH Not Reported Hypothetical: Antimicrobial
2-Chloro-5-(7-ethoxyisoquinolin-4-yl)phenol C₁₇H₁₃ClNO₂ 341.8 Ethoxyisoquinoline, Cl, -OH 73 Anticancer research
2-Chloro-5-(3-fluoro-2-methylphenyl)phenol C₁₃H₁₀ClFO 236.67 3-Fluoro-2-methylphenyl, Cl, -OH Discontinued Electronic materials
SABA1 C₂₂H₁₉ClN₂O₅S 458.91 SABA core, Cl, carbamate Not Reported Antibacterial (MIC: 0.45–0.9 mM)
(5-Butan-2-yl-2-chlorophenyl) N-methylcarbamate C₁₂H₁₆ClNO₂ 241.72 sec-Butyl, Cl, carbamate Not Reported Pesticide

Q & A

Q. What are the most reliable synthetic routes for preparing 2-Chloro-5-(thiophen-3-YL)phenol?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a halogenated phenol derivative (e.g., 5-bromo-2-chlorophenol) and a thiophen-3-ylboronic acid, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base like Na₂CO₃ in a solvent such as THF or DMF at 80–100°C . Alternatively, direct arylation of thiophene with a pre-functionalized phenol derivative under microwave-assisted conditions can improve regioselectivity and yield . Purification typically involves column chromatography with silica gel and a hexane/ethyl acetate gradient.

Q. How can the purity and structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. For example, the thiophene proton signals appear in the aromatic region (δ 6.8–7.2 ppm), while the phenolic -OH proton is typically downfield (δ 5–6 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₀H₇ClOS: 210.9964). Infrared (IR) spectroscopy identifies functional groups (e.g., O-H stretch ~3200 cm⁻¹, C-Cl ~750 cm⁻¹) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Methodological Answer : Recrystallization is best achieved using a mixed solvent system (e.g., ethanol/water or dichloromethane/hexane) under slow cooling. The compound’s solubility in polar aprotic solvents (e.g., DMSO) allows for dissolution at elevated temperatures, followed by gradual anti-solvent addition to induce crystallization. Monitor via differential scanning calorimetry (DSC) to identify melting points and polymorphic forms .

Advanced Research Questions

Q. How do electronic effects of the chloro and thiophene substituents influence the compound’s reactivity in electrophilic substitution?

  • Methodological Answer : The chlorine atom (electron-withdrawing) deactivates the phenol ring, directing electrophiles to the para position relative to itself, while the thiophene group (electron-donating via conjugation) activates the adjacent position. Computational studies using density functional theory (DFT) (e.g., B3LYP/6-31G*) can map electron density distributions and predict sites for sulfonation or nitration. Experimental validation via kinetic monitoring (e.g., UV-Vis spectroscopy) quantifies reaction rates .

Q. What catalytic systems enhance efficiency in large-scale coupling reactions for this compound?

  • Methodological Answer : Palladium-PEPPSI-SIPr catalysts (e.g., Pd-PEPPSI-SIPr) paired with TMPMgCl·LiCl as a base in THF at 60°C significantly improve cross-coupling yields (up to 87%) by stabilizing reactive intermediates and suppressing side reactions . Optimize ligand-to-metal ratios (e.g., 1:1.5) and reaction time (24–48 hours) via Design of Experiments (DoE) to balance cost and efficiency.

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with enzymes like cytochrome P450 or kinases. Parameterize the compound’s force field using DFT-derived partial charges and torsional potentials. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd) .

Q. What strategies resolve contradictions in spectral data for structural elucidation?

  • Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) may arise from dynamic effects like tautomerism or solvent interactions. Use variable-temperature NMR to probe conformational changes. X-ray crystallography (via SHELX software ) provides unambiguous structural confirmation. For ambiguous cases, compare with synthesized analogs (e.g., methylated derivatives) to isolate spectral contributions .

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